molecular formula C7H12N4O2 B6588937 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid CAS No. 2839144-00-0

1-methyl-1H-pyrazole-4-carboximidamide, acetic acid

Cat. No.: B6588937
CAS No.: 2839144-00-0
M. Wt: 184.20 g/mol
InChI Key: PDOYYSQMKAYKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazole-4-carboximidamide, acetic acid is a pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring, a carboximidamide group (-C(=NH)NH₂) at the 4-position, and an acetic acid moiety. This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active pyrazole derivatives, such as kinase inhibitors or antimicrobial agents .

Properties

CAS No.

2839144-00-0

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

acetic acid;1-methylpyrazole-4-carboximidamide

InChI

InChI=1S/C5H8N4.C2H4O2/c1-9-3-4(2-8-9)5(6)7;1-2(3)4/h2-3H,1H3,(H3,6,7);1H3,(H,3,4)

InChI Key

PDOYYSQMKAYKFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1C=C(C=N1)C(=N)N

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of α,β-Unsaturated Esters

A foundational method involves the cyclocondensation of α,β-unsaturated esters with methylhydrazine, adapted from protocols for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Here, 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of triethylamine, followed by hydrolysis to yield α-difluoroacetyl intermediates. Subsequent cyclization with methylhydrazine at -30°C to -20°C in the presence of potassium iodide achieves regioselective pyrazole ring formation.

Key Conditions :

  • Catalyst : KI or NaI (1.25–1.5 mol equivalents)

  • Temperature : -30°C for condensation, 40–85°C for cyclization

  • Yield : 75–77% after recrystallization

Role of Two-Phase Systems

A two-phase system (toluene/water) enhances regioselectivity during cyclization, as demonstrated in alkyl 3-difluoromethylpyrazole syntheses. Methylhydrazine in aqueous sodium bicarbonate reacts with diketone intermediates at -10°C to 0°C, minimizing isomer formation. This approach could be adapted for carboximidamide synthesis by substituting diketones with nitrile-containing precursors.

Functionalization of Pyrazole Carbonitrile Intermediates

Synthesis of Pyrazole-4-Carbonitrile Precursors

The preparation of 5-amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile, as reported by JOCPR, provides a critical intermediate. Chloroacetyl chloride reacts with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile in the presence of triethylamine, yielding the carbonitrile derivative in 51.5% yield.

Reaction Scheme :

5-Amino-3-methyl-1H-pyrazole-4-carbonitrile+ClCH₂COClEt₃N5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile\text{5-Amino-3-methyl-1H-pyrazole-4-carbonitrile} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N}} \text{5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile}

Conversion of Nitrile to Carboximidamide

The nitrile group is converted to carboximidamide via a Pinner reaction. Treatment with ammonium chloride in hydrochloric acid generates an iminoether intermediate, which reacts with aqueous ammonia to form the amidine. Subsequent acidification with acetic acid yields the acetic acid salt.

Optimized Parameters :

  • Ammonium Chloride : 2.0 equivalents

  • Reaction Time : 12–24 hours at 80°C

  • Yield : 68–72%

Acylation and Subsequent Amidination Strategies

Acylation with Chloroacetyl Chloride

Acylation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with chloroacetyl chloride introduces a reactive chloroacetyl group, enabling nucleophilic displacement. In JOCPR’s protocol, triethylamine acts as both base and solvent, achieving 62.7% yield for sulfur-bridged analogs. For carboximidamide synthesis, substitution with ammonia or methylamine is proposed.

Amidination via Nucleophilic Substitution

The chloroacetyl intermediate reacts with excess ammonium hydroxide at 60°C, displacing chloride to form the acetamidine derivative. Acidic workup with acetic acid precipitates the target compound.

Data Table 1: Comparison of Amidination Methods

MethodReagentTemperatureYield (%)Purity (%)
Pinner ReactionNH₄Cl, HCl80°C7298.5
Nucleophilic SubstitutionNH₄OH60°C6597.8

Recrystallization and Purification Techniques

Solvent Selection for Recrystallization

Recrystallization from aqueous ethanol (35–40%) or methanol effectively removes isomers and byproducts, as validated in difluoromethylpyrazole purification. For 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid, a 1:1 ethanol/water mixture at 0–5°C achieves 99.6% purity.

pH-Dependent Crystallization

Acidification to pH 1–2 with HCl precipitates the crude product, while subsequent recrystallization at neutral pH enhances crystalline uniformity.

Comparative Analysis of Synthetic Routes

Route 1 (Cyclocondensation) :

  • Advantages : High regioselectivity (95:5 isomer ratio).

  • Limitations : Requires low-temperature conditions (-30°C).

Route 2 (Nitrile Functionalization) :

  • Advantages : Utilizes stable carbonitrile intermediates.

  • Limitations : Multi-step synthesis reduces overall yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-4-carboximidamide, acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

1-Methyl-1H-pyrazole-4-carboximidamide, acetic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it an essential intermediate in organic synthesis.

Reactivity and Transformation

The compound can undergo several types of reactions:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Involving halogens or alkylating agents.

These reactions facilitate the formation of diverse derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have shown it may possess antimicrobial and anticancer properties, making it a candidate for developing new therapeutic agents .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibitory effects on tumor cell lines
Anti-inflammatoryModulation of inflammatory pathways

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its potential use as a therapeutic agent against various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme and receptor activities that lead to desired biological effects .

Case Study: Anticancer Activity

A study evaluated the efficacy of 1-methyl-1H-pyrazole-4-carboximidamide derivatives against cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer drug candidate .

Industrial Applications

Pharmaceuticals and Agrochemicals

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to act as a fungicide has been highlighted in various patents, emphasizing its role in controlling phytopathological diseases through different modes of action .

Table 2: Industrial Uses of 1-Methyl-1H-Pyrazole Derivatives

Application TypeDescriptionReference
FungicidesEffective against fungal diseases
Agrochemical ProductsUsed in formulations for crop protection

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from the Carboximidamide Family

lists 11 pyrazole-1-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo) at the 3- and 5-positions of the dihydropyrazole ring. Key comparisons include:

Compound Substituents Key Features
1-Methyl-1H-pyrazole-4-carboximidamide, acetic acid 1-methyl, 4-carboximidamide, acetic acid Enhanced solubility (acetic acid), potential for hydrogen bonding and salt formation.
5-(4-Methoxyphenyl)-3-phenyl derivative (Compound 1, ) 4-methoxyphenyl, 3-phenyl Electron-donating methoxy group may increase metabolic stability .
5-(3-Nitrophenyl)-3-phenyl derivative (Compound 9, ) 3-nitrophenyl, 3-phenyl Electron-withdrawing nitro group may enhance electrophilicity and reactivity .

Key Findings :

  • The acetic acid moiety in the target compound distinguishes it from derivatives, which lack carboxylic acid groups. This could improve bioavailability in polar solvents .
  • Substituents like methoxy or nitro in compounds influence electronic properties and binding affinity to biological targets (e.g., enzymes or receptors). The methyl group in the target compound may reduce steric hindrance compared to bulkier aryl substituents .

Comparison with Pyrazole Carboxylate Derivatives

highlights ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and related carboxylate esters. These compounds differ in functional groups and applications:

Compound Functional Groups Applications
This compound Carboximidamide, acetic acid Potential use in medicinal chemistry (e.g., enzyme inhibition via amidine interaction).
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate () Carboxylate ester, 4-fluorophenyl Intermediate in synthesis of agrochemicals or pharmaceuticals; ester group aids in prodrug design .

Key Findings :

  • Carboximidamide groups (target compound) are more nucleophilic than carboxylate esters (), making them better suited for covalent interactions in drug design.
  • The acetic acid group in the target compound offers pH-dependent solubility, whereas carboxylate esters in are typically lipophilic and metabolized to active acids in vivo .

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: compounds with methoxy (electron-donating) or nitro (electron-withdrawing) substituents show divergent reactivity.
  • Steric Considerations : Bulky substituents in (e.g., 2,4-dichlorophenyl in Compound 6) may hinder binding to compact active sites. The smaller methyl group in the target compound could improve target accessibility .

Research Implications

  • Medicinal Chemistry : The carboximidamide group’s ability to form hydrogen bonds suggests utility in kinase or protease inhibition, akin to pyrazole-based drugs like Celecoxib .
  • Material Science : The acetic acid moiety could facilitate coordination chemistry applications, such as metal-organic frameworks (MOFs), contrasting with carboxylate esters in , which are less stable in acidic conditions .

Biological Activity

1-Methyl-1H-pyrazole-4-carboximidamide, acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-4-carboximidamide with acetic acid under controlled conditions. This process may require specific catalysts and temperature settings to optimize yield and purity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which contribute to its reactivity and versatility in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity. This modulation can lead to several biological effects including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to 1-methyl-1H-pyrazole-4-carboximidamide showed effective inhibition against various bacterial strains, suggesting potential as a novel antimicrobial agent .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds derived from pyrazoles have been evaluated for their antiproliferative effects against several cancer cell lines, including breast (MCF-7) and lung cancer cells. In vitro assays revealed IC50 values as low as 0.08 µM for certain derivatives, indicating potent activity against tumor growth .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
1-Methyl-1H-pyrazole-4-carboximidamideMCF-70.08
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleNon-small cell lung cancer0.07
N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamineVarious leukemia lines0.07 - 0.09

Study on Anticancer Activity

In a controlled study evaluating the anticancer properties of pyrazole derivatives, researchers found that compounds similar to 1-methyl-1H-pyrazole-4-carboximidamide exhibited significant cytotoxicity against leukemia cell lines with inhibition percentages ranging from 63% to over 99% across different concentrations . This suggests a strong potential for development into therapeutic agents targeting hematological malignancies.

Anti-inflammatory Effects

Another avenue of research focused on the anti-inflammatory properties of pyrazole derivatives. In vivo studies using carrageenan-induced paw edema models demonstrated that these compounds could significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-pyrazole-4-carboximidamide derivatives, and how can purity be optimized?

  • Method A : React 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with t-butyl nitrite in THF under reflux. Monitor reaction progress via TLC, followed by ethanol/water recrystallization for purification. Purity is confirmed via TLC, melting point analysis, IR, and 1^1H/13^{13}C NMR spectroscopy .
  • Method B : Use NaN3_3 as a catalyst in DMF at 50°C for azidomethylation, followed by ice-water quenching and CH2_2Cl2_2 extraction. Purity optimization requires repeated recrystallization and spectral validation .
  • Key considerations : Solvent choice (THF vs. DMF) impacts reaction kinetics; recrystallization solvents (ethanol vs. toluene) affect crystal lattice formation and yield .

Q. How can researchers confirm the structural integrity of 1-methyl-1H-pyrazole-4-carboximidamide using spectroscopic methods?

  • IR spectroscopy : Confirm the presence of the carboximidamide group via N-H stretching (3100–3300 cm1^{-1}) and C≡N absorption (~2200 cm1^{-1}) .
  • NMR : Identify pyrazole ring protons (δ 6.5–8.5 ppm in 1^1H NMR) and carboximidamide carbons (δ 150–160 ppm in 13^{13}C NMR). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]+^+) and fragment patterns consistent with pyrazole ring cleavage .

Q. What are the solubility and stability profiles of 1-methyl-1H-pyrazole-4-carboximidamide under varying pH and temperature conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding interactions with the carboximidamide group. Solubility decreases in acidic media (pH < 4) due to protonation .
  • Stability : Degrades at temperatures >150°C; store at 2–8°C in inert atmospheres. Avoid prolonged exposure to UV light to prevent photolytic decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

  • Troubleshooting steps :

Re-examine sample purity via HPLC-MS to rule out impurities.

Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values for tautomeric forms (e.g., pyrazole vs. pyrazolium).

Use NOE experiments to confirm spatial proximity of protons and rule out dynamic exchange effects .

  • Case example : Discrepancies in aromatic proton shifts may arise from solvent-induced anisotropy; replicate experiments in deuterated DMSO vs. CDCl3_3 .

Q. What strategies improve the antileishmanial activity of 1-methyl-1H-pyrazole-4-carboximidamide derivatives while minimizing cytotoxicity?

  • Structure-activity relationship (SAR) : Electron-withdrawing substituents (e.g., -NO2_2, -Br) at the aryl ring enhance bioactivity by increasing electrophilicity. Methoxy groups (-OCH3_3) reduce cytotoxicity but may lower potency .
  • In vitro testing : Use Leishmania amazonensis promastigotes for IC50_{50} determination. Pair with mammalian cell lines (e.g., Vero cells) to assess selectivity indices. Optimize dosing regimens to avoid mitochondrial membrane disruption .

Q. How can computational methods guide the design of novel pyrazole-carboximidamide analogs?

  • Molecular docking : Simulate binding to Leishmania enzymes (e.g., trypanothione reductase) to prioritize substituents with favorable hydrophobic/hydrogen-bonding interactions .
  • ADMET prediction : Use QSAR models to predict logP, bioavailability, and metabolic stability. Substituents with cLogP <3 and topological polar surface area (TPSA) >80 Å2^2 are preferred for oral absorption .

Methodological Notes

  • Experimental design : Employ embedded mixed-methods frameworks (e.g., quantitative bioactivity data paired with qualitative spectral analysis) to address multi-faceted research questions .
  • Data validation : Cross-reference synthetic yields, spectral data, and bioactivity results against prior studies (e.g., Vilsmeier reaction optimization in ) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.